Methyl 5-bromoisoindoline-1-carboxylate
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Overview
Description
Methyl 5-bromoisoindoline-1-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom in the 5-position of the isoindoline ring enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromoisoindoline-1-carboxylate typically involves the bromination of isoindoline derivatives. One common method is the bromination of N-methyl isoindoline-1-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, reducing the formation of by-products and improving the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromoisoindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction Reactions: The ester group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted isoindoline derivatives.
Oxidation Reactions: Formation of isoindolinone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 5-bromoisoindoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromoisoindoline-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the bromine atom can enhance the compound’s binding affinity and selectivity towards its target molecules. The exact pathways involved may vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloroisoindoline-1-carboxylate
- Methyl 5-fluoroisoindoline-1-carboxylate
- Methyl 5-iodoisoindoline-1-carboxylate
Uniqueness
Methyl 5-bromoisoindoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)9-8-3-2-7(11)4-6(8)5-12-9/h2-4,9,12H,5H2,1H3 |
InChI Key |
XZRVAGRSRIIBPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(CN1)C=C(C=C2)Br |
Origin of Product |
United States |
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